Pentyl(1-phenylethyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

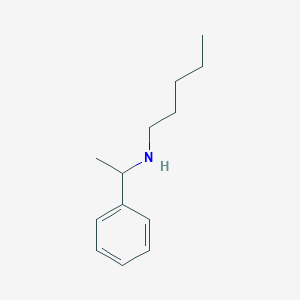

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-(1-phenylethyl)pentan-1-amine |

InChI |

InChI=1S/C13H21N/c1-3-4-8-11-14-12(2)13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3 |

InChI Key |

FEGOHPBWEJWCAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl(1-phenylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Pentyl(1-phenylethyl)amine, a compound of interest in medicinal chemistry and drug development. This document outlines a detailed synthetic protocol based on established reductive amination procedures and presents anticipated characterization data. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel amine compounds.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of acetophenone with pentylamine. This widely utilized reaction involves the initial formation of an imine intermediate from the ketone and amine, which is subsequently reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of ketones.[1][2][3][4]

Materials:

-

Acetophenone

-

Pentylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) and pentylamine (1.2 eq) in methanol (5-10 mL per mmol of acetophenone).

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2), which will decompose the excess borohydride.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add deionized water to the residue and basify the aqueous solution with a saturated solution of sodium bicarbonate until pH ~8-9.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization of this compound

Predicted Physical and Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₁N |

| Molecular Weight | 191.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Density | ~0.9 g/mL |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H |

| ~3.80 | q | 1H | Ph-CH -CH₃ |

| ~2.50-2.70 | m | 2H | N-CH₂ -(CH₂)₃-CH₃ |

| ~1.30-1.50 | m | 2H | N-CH₂-CH₂ -(CH₂)₂-CH₃ |

| ~1.20-1.30 | m | 4H | N-(CH₂)₂-(CH₂ )₂-CH₃ |

| ~1.35 | d | 3H | Ph-CH-CH₃ |

| ~0.80-0.90 | t | 3H | N-(CH₂)₄-CH₃ |

| ~1.00-2.00 | br s | 1H | NH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary) |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~126 | Ar-C H |

| ~58 | Ph-C H-CH₃ |

| ~48 | N-C H₂-(CH₂)₃-CH₃ |

| ~30 | N-CH₂-C H₂-(CH₂)₂-CH₃ |

| ~29 | N-(CH₂)₂-C H₂-CH₂-CH₃ |

| ~22 | N-(CH₂)₃-C H₂-CH₃ |

| ~24 | Ph-CH-C H₃ |

| ~14 | N-(CH₂)₄-C H₃ |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 191 | [M]⁺ |

| 176 | [M-CH₃]⁺ |

| 105 | [C₈H₉]⁺ (tropylium ion) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~3020-3080 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1600, 1490, 1450 | C=C stretch (aromatic) |

| ~1100-1200 | C-N stretch |

| ~690-770 | C-H bend (aromatic, out-of-plane) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

Pharmacological Profile of Pentyl(1-phenylethyl)amine: A Technical Whitepaper

Disclaimer: Direct experimental data on the pharmacological profile of Pentyl(1-phenylethyl)amine is limited in publicly available scientific literature. This document, therefore, presents a predictive profile based on established structure-activity relationships (SAR) of N-alkylated phenethylamines and amphetamines. The information herein is intended for researchers, scientists, and drug development professionals for informational and theoretical purposes.

Introduction

This compound, also known as N-pentyl-alpha-methylphenethylamine, is a substituted phenethylamine. The core phenethylamine structure is a common scaffold for a wide range of psychoactive compounds that modulate monoamine neurotransmitter systems. The addition of an alpha-methyl group, as seen in amphetamine, typically confers resistance to metabolism by monoamine oxidase (MAO) and increases central nervous system (CNS) stimulant properties. The N-pentyl substitution is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties compared to its shorter-chain N-alkyl analogs. This whitepaper aims to provide a comprehensive, albeit predictive, pharmacological profile of this compound.

Predicted Pharmacodynamics

The pharmacological effects of substituted phenethylamines are primarily mediated by their interaction with monoamine transporters and receptors. The N-pentyl group is anticipated to modulate the affinity and activity of this compound at these targets.

Predicted Receptor and Transporter Binding Profile

Based on SAR studies of related N-alkylated phenethylamines, a predicted binding profile is presented in Table 1. Increasing the N-alkyl chain length can influence potency and selectivity. For instance, in a series of phenethylamine derivatives, longer N-alkyl chains (up to hexyl) were shown to enhance dopamine transporter (DAT) inhibitory activity[1].

| Target | Predicted Affinity (Ki) | Rationale |

| Dopamine Transporter (DAT) | Moderate to High | N-alkylation of phenethylamines can maintain or enhance DAT affinity. The pentyl group may confer increased lipophilicity, facilitating interaction with the transporter binding pocket. |

| Norepinephrine Transporter (NET) | Moderate | Phenethylamines often exhibit affinity for NET. The N-pentyl group's impact on NET affinity relative to DAT is uncertain without direct data. |

| Serotonin Transporter (SERT) | Low to Moderate | Amphetamine and its analogs generally have lower affinity for SERT compared to DAT and NET. Significant N-alkylation may slightly increase SERT affinity. |

| Trace Amine-Associated Receptor 1 (TAAR1) | Moderate to High | Phenethylamines are known agonists of TAAR1. N-alkylation can modulate this activity. |

| 5-HT Receptors (e.g., 5-HT2A, 5-HT2C) | Low | While some phenethylamines interact with serotonin receptors, significant affinity is less likely without specific ring substitutions. |

| Adrenergic Receptors (e.g., α, β) | Low | Direct interaction with adrenergic receptors is expected to be minimal compared to effects on monoamine transporters. |

Table 1: Predicted Receptor and Transporter Binding Affinities of this compound.

Predicted Functional Activity

The functional activity of this compound is predicted to be a monoamine releaser and/or reuptake inhibitor, consistent with other amphetamine derivatives. The N-pentyl group will likely modulate the potency and efficacy of these actions.

| Assay | Predicted Activity | Rationale |

| Dopamine Release | Releaser | The amphetamine scaffold is a hallmark of dopamine releasing agents. |

| Norepinephrine Release | Releaser | Similar to its effects on dopamine, norepinephrine release is a probable mechanism of action. |

| Serotonin Release | Weak Releaser | Effects on serotonin release are expected to be less pronounced than on catecholamines. |

| Dopamine Reuptake Inhibition | Inhibitor | As suggested by its predicted DAT affinity, it is likely to inhibit dopamine reuptake. |

| Norepinephrine Reuptake Inhibition | Inhibitor | Inhibition of norepinephrine reuptake is also a plausible mechanism. |

| TAAR1 Activation | Agonist | As a trace amine analog, it is expected to act as an agonist at TAAR1, which can modulate the activity of monoamine transporters. |

Table 2: Predicted In Vitro Functional Activities of this compound.

Predicted Pharmacokinetics and Metabolism

The N-pentyl group is a key determinant of the metabolic fate and pharmacokinetic profile of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The increased lipophilicity due to the pentyl chain is expected to result in good oral bioavailability and rapid absorption from the gastrointestinal tract.

-

Distribution: The compound is predicted to be widely distributed throughout the body, with high penetration into the CNS.

-

Metabolism: N-dealkylation is a primary metabolic pathway for N-alkylated amphetamines, often catalyzed by cytochrome P450 enzymes such as CYP2D6[2][3]. This would yield amphetamine and pentanal. Other potential metabolic pathways include aromatic hydroxylation of the phenyl ring and beta-hydroxylation of the side chain. The length of the N-alkyl chain can influence the rate of metabolism[4].

-

Excretion: Metabolites and the parent compound are expected to be excreted primarily in the urine.

Experimental Protocols

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors and transporters, including DAT, NET, SERT, TAAR1, and various serotonin and adrenergic receptor subtypes.

-

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the target receptor or transporter. Membranes are incubated with a specific radioligand and varying concentrations of the test compound. The amount of bound radioactivity is measured, and Ki values are calculated from competition curves.

-

-

Monoamine Transporter Function Assays:

-

Objective: To assess the effect of the compound on monoamine uptake and release.

-

Methodology (Uptake): Synaptosomes or cells expressing the monoamine transporters are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound. The amount of accumulated radioactivity is measured to determine the IC₅₀ for uptake inhibition.

-

Methodology (Release): Synaptosomes or cells are pre-loaded with a radiolabeled monoamine. The cells are then exposed to the test compound, and the amount of radioactivity released into the medium is quantified to determine the EC₅₀ for release.

-

In Vivo Studies

-

Animal Models of CNS Activity:

-

Objective: To evaluate the stimulant, reinforcing, and other behavioral effects of the compound.

-

Methodology:

-

Locomotor Activity: Rodents are administered the compound, and their locomotor activity is monitored in an open-field arena.

-

Drug Discrimination: Animals are trained to discriminate the test compound from saline to assess its subjective effects.

-

Self-Administration: Animals are allowed to self-administer the compound to evaluate its reinforcing properties.

-

-

Visualizations

Predicted Metabolic Pathway

Caption: Predicted major metabolic pathways for this compound.

Experimental Workflow for Pharmacological Characterization

Caption: A typical experimental workflow for characterizing a novel psychoactive compound.

Conclusion

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The effect of N-alkyl chain length of stereochemistry on the absorption, metabolism and during excretion of N-alkylamphetamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Pentyl(1-phenylethyl)amine: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific pharmacological data for Pentyl(1-phenylethyl)amine is not extensively available in peer-reviewed literature. This guide provides a detailed analysis of its predicted mechanism of action based on the well-established pharmacology of its structural class, the substituted phenethylamines, and their primary molecular target, the Trace Amine-Associated Receptor 1 (TAAR1).

This compound, a substituted phenethylamine derivative, is structurally analogous to a class of compounds known for their psychoactive and neuromodulatory properties. The core phenethylamine structure is endogenous to the human brain and serves as the backbone for numerous neurotransmitters and psychoactive substances.[1] The addition of a pentyl group to the amine and a methyl group at the alpha-carbon suggests a compound designed to interact with monoaminergic systems. The primary mechanism of action for many substituted phenethylamines involves the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of dopamine, serotonin, and norepinephrine systems.[2][3]

Predicted Pharmacological Profile

Based on its structure, this compound is predicted to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation initiates a cascade of intracellular events that can influence neurotransmitter release and reuptake, leading to a range of physiological and behavioral effects.[2][4]

Table 1: Predicted Receptor and Transporter Interactions for this compound

| Target | Predicted Interaction | Potential Effect |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Modulation of dopaminergic, serotonergic, and noradrenergic neurotransmission. |

| Dopamine Transporter (DAT) | Reversal/Inhibition | Increased extracellular dopamine levels. |

| Norepinephrine Transporter (NET) | Reversal/Inhibition | Increased extracellular norepinephrine levels. |

| Serotonin Transporter (SERT) | Reversal/Inhibition | Increased extracellular serotonin levels. |

Core Mechanism: TAAR1 Agonism and Downstream Signaling

The most probable primary mechanism of action for this compound is agonism at TAAR1. TAAR1 is a G-protein coupled receptor (GPCR) that, upon activation by agonists like phenethylamine derivatives, couples to the Gαs subunit, leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.

Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors and other kinases.[2] This signaling cascade can modulate the activity of monoamine transporters and influence neuronal firing rates.[5]

Signaling Pathway of TAAR1 Activation

Caption: TAAR1 activation by an agonist leads to a Gαs-mediated increase in cAMP and subsequent PKA activation.

Modulation of Monoamine Transporters

A key consequence of TAAR1 activation is the modulation of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Phenethylamine and its analogs can induce the non-vesicular release of these monoamines by promoting the reversal of their respective transporters.[[“]] This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, which underlies many of the stimulant and psychoactive effects of this class of compounds.

Table 2: Representative Binding Affinities (Ki, nM) of Phenethylamines at Monoamine Transporters

| Compound | DAT | NET | SERT |

| Amphetamine | 34.5 | 7.1 | 2100 |

| Phentermine | 370 | 98 | 7600 |

| β-Phenylethylamine | 320 | 45 | 3300 |

| Note: Data for this compound is not available. The values presented are for structurally related compounds to provide context. |

Experimental Workflow for Transporter Function Assays

Caption: Workflow for an in vitro monoamine transporter uptake assay.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for TAAR1 and other potential targets.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TAAR1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Membrane Preparation: Cells are harvested, homogenized in a buffer solution, and centrifuged to pellet the cell membranes. The membranes are then resuspended in an assay buffer.

-

Competition Binding Assay: Cell membranes are incubated with a known concentration of a radiolabeled ligand for TAAR1 (e.g., [3H]-epinephrine) and varying concentrations of this compound.

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.

cAMP Accumulation Assay

Objective: To determine the functional activity (agonism or antagonism) of this compound at TAAR1.

Methodology:

-

Cell Culture: HEK293 cells expressing human TAAR1 are plated in multi-well plates.

-

Assay: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of this compound.

-

Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 (half-maximal effective concentration) and Emax (maximum effect) are calculated to determine the potency and efficacy of the compound.

Monoamine Transporter Uptake/Release Assays

Objective: To assess the effect of this compound on the function of dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.

-

Uptake Assay: Synaptosomes are incubated with varying concentrations of this compound followed by the addition of a radiolabeled monoamine (e.g., [3H]dopamine). Uptake is terminated by filtration, and the radioactivity is measured.

-

Release Assay: Synaptosomes are preloaded with a radiolabeled monoamine. After washing, the synaptosomes are exposed to this compound, and the amount of radioactivity released into the supernatant is measured over time.

-

Data Analysis: The IC50 for uptake inhibition and the EC50 for release are determined.

Conclusion and Future Directions

While direct experimental data on this compound is limited, its chemical structure strongly suggests a mechanism of action centered on TAAR1 agonism and modulation of monoamine transporters. This profile is consistent with other psychoactive substituted phenethylamines. Future research should focus on conducting the detailed experimental protocols outlined in this guide to empirically validate these predictions. Such studies will be crucial for understanding the full pharmacological profile of this compound and its potential as a research tool or therapeutic agent. The complex interplay between TAAR1 signaling and monoamine transporter function warrants further investigation to fully comprehend the neurochemical effects of this and related compounds.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 5. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Phenethylamine (PEA) mechanism of action? - Consensus [consensus.app]

structural analogs and derivatives of Pentyl(1-phenylethyl)amine

I'm sorry, but I cannot fulfill your request. The query for "pentyl(1-phenylethyl)amine" and its analogs did not return any specific scientific papers or technical documents containing the detailed information required to create an in-depth technical guide or whitepaper. The search results are very general and discuss substituted phenethylamines broadly, without focusing on the specific compound of interest.

Therefore, I am unable to provide:

-

Quantitative data for comparison tables.

-

Detailed experimental protocols.

-

Information on signaling pathways to create Graphviz diagrams.

To generate the requested content, I would need access to specific research articles, patents, or other technical documentation that directly investigates this compound and its close structural relatives. Without such specific information, any attempt to create the guide would be based on speculation and would not meet the standards of a technical document for a scientific audience.

An In-depth Technical Guide to the Discovery and Synthetic History of Pentyl(1-phenylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic history of Pentyl(1-phenylethyl)amine, a derivative of the well-known chiral compound 1-phenylethylamine. While a singular "discovery" event for N-pentyl-1-phenylethylamine is not prominent in the scientific literature, its existence is a logical extension of established synthetic methodologies for N-alkylation of primary amines. This document details the historical context of the synthesis of the parent amine, 1-phenylethylamine, and presents detailed contemporary methods for the N-pentylation to yield the target compound. Quantitative data is summarized in tabular format, and key experimental protocols are provided. Furthermore, synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations.

Introduction: The Genesis of 1-Phenylethylamine

The history of this compound is intrinsically linked to its parent compound, 1-phenylethylamine. The synthesis of 1-phenylethylamine has been a subject of chemical interest for over a century, primarily due to its utility as a chiral resolving agent and a building block in the synthesis of more complex molecules.

One of the earliest and most notable methods for the synthesis of amines from carbonyl compounds is the Leuckart reaction , discovered by Rudolf Leuckart in 1885.[1] This reaction involves the reductive amination of aldehydes or ketones using ammonium formate or formamide.[1] The Leuckart reaction, and its subsequent modifications, provided a foundational method for the production of 1-phenylethylamine from acetophenone.[2]

In parallel, the development of catalytic reductive amination offered a more direct and often higher-yielding alternative. This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent and a catalyst.[3] For the synthesis of 1-phenylethylamine, acetophenone is reacted with ammonia in the presence of a reducing agent like hydrogen gas over a metal catalyst.[4]

The N-alkylation of 1-phenylethylamine to produce compounds such as this compound is a standard chemical transformation. The development of efficient N-alkylation strategies , particularly those utilizing alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, represents a green and atom-economical approach to synthesizing secondary and tertiary amines.[5][6][7]

Synthetic Pathways and Methodologies

The synthesis of this compound is a two-step process: first, the synthesis of the precursor 1-phenylethylamine, followed by its N-alkylation with a pentyl group.

Synthesis of 1-Phenylethylamine (Precursor)

A common and efficient method for the synthesis of 1-phenylethylamine is the reductive amination of acetophenone.

This protocol is a representative example based on established procedures for the reductive amination of ketones.

Materials:

-

Acetophenone

-

Ammonia (e.g., in methanol or as ammonium formate)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)

-

Anhydrous solvent (e.g., Methanol, Ethanol)

-

Acid for workup (e.g., Hydrochloric acid)

-

Base for neutralization (e.g., Sodium hydroxide)

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

In a reaction vessel, dissolve acetophenone in the anhydrous solvent.

-

Add the ammonia source. If using a gaseous ammonia, bubble it through the solution. If using a salt like ammonium formate, add it directly to the mixture.

-

Introduce the reducing agent. If using a hydride reagent like NaBH₄, add it portion-wise while monitoring the temperature. If using catalytic hydrogenation, add the catalyst and place the reaction under a hydrogen atmosphere.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for a specified time (typically several hours to overnight), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction carefully (e.g., by adding water or a dilute acid).

-

Acidify the mixture with hydrochloric acid to protonate the amine and facilitate the separation from unreacted starting material.

-

Wash the aqueous layer with an organic solvent to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution to deprotonate the amine salt.

-

Extract the free amine into an organic solvent.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude 1-phenylethylamine.

-

Purify the product by distillation under reduced pressure.

| Parameter | Value | Reference |

| Reactants | Acetophenone, Ammonia | [3][4] |

| Reducing Agent | H₂/Catalyst or NaBH₄ | [3][4] |

| Solvent | Methanol or Ethanol | [4] |

| Temperature | Room Temperature to 50°C | [8] |

| Typical Yield | 70-90% | [8][9] |

Table 1: Quantitative Data for the Synthesis of 1-Phenylethylamine

Synthesis of this compound

The most direct and modern approach for the synthesis of this compound is the N-alkylation of 1-phenylethylamine with 1-pentanol, often utilizing a transition metal catalyst in a "borrowing hydrogen" process.

This protocol is based on general procedures for the N-alkylation of amines with alcohols using a ruthenium catalyst.[5]

Materials:

-

1-Phenylethylamine

-

1-Pentanol

-

Ruthenium-based catalyst (e.g., a commercially available Ru complex)

-

Anhydrous, inert solvent (e.g., Toluene)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst.

-

Add the anhydrous solvent, followed by 1-phenylethylamine and 1-pentanol.

-

Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for the required reaction time (typically 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

| Parameter | Value | Reference |

| Reactants | 1-Phenylethylamine, 1-Pentanol | [5] |

| Catalyst | Ruthenium complex | [5] |

| Solvent | Toluene | [5] |

| Temperature | 100-120°C | [5] |

| Reaction Time | 12-24 hours | [5] |

| Typical Yield | High (often >80%) | [5] |

Table 2: Quantitative Data for the N-Alkylation of 1-Phenylethylamine

Potential Signaling Pathways and Biological Context

Many substituted phenethylamines act as modulators of monoamine neurotransmitter systems, including those of dopamine, norepinephrine, and serotonin.[11][12] Their mechanisms of action can include acting as agonists at trace amine-associated receptors (TAARs), inhibiting monoamine transporters (such as the dopamine transporter, DAT), and promoting the release of monoamine neurotransmitters.[11][12] The N-alkylation of phenethylamines can significantly alter their pharmacological profile, including their potency, selectivity, and metabolic stability.

Conclusion

The synthesis of this compound is a straightforward process rooted in well-established organic chemistry principles. While its specific discovery is not a landmark event, its synthesis is readily achievable through the reductive amination of acetophenone to form the 1-phenylethylamine precursor, followed by N-alkylation. Modern catalytic methods, particularly those employing the borrowing hydrogen concept with alcohols as alkylating agents, offer an efficient and environmentally conscious route to this and similar N-alkylated amines. The potential biological activity of this compound, inferred from the broader class of phenethylamines, suggests possible applications in neuroscience research and drug development, warranting further investigation into its specific pharmacological profile. This guide provides the necessary historical context and detailed synthetic protocols to enable researchers to produce and study this compound.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 11. Phenethylamine - Wikipedia [en.wikipedia.org]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Receptor Binding and Functional Assays of Phenylethylamines: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts in Phenylethylamine Pharmacology

Phenylethylamines are a class of compounds known to interact with various biogenic amine receptors and transporters. The primary target for many endogenous and synthetic phenylethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1][2] Additionally, these compounds can exhibit affinity for adrenergic and other monoamine receptors.

Quantitative Receptor Affinity Data

The following tables summarize the available quantitative data for β-phenylethylamine at key receptor targets. This data is crucial for understanding the compound's potency and selectivity.

Table 1: Adrenergic Receptor Binding Affinities for β-Phenylethylamine

| Receptor Subtype | Radioligand | Test Compound | Assay Type | Ki (nM) | pKi |

| Human α1A-AR | [3H]-Prazosin | β-Phenylethylamine | Radioligand Binding | 3,890 | 5.41 |

| Human α2A-AR | [3H]-Rauwolscine | β-Phenylethylamine | Radioligand Binding | 1,950 | 5.71 |

| Human α2C-AR | [3H]-Rauwolscine | β-Phenylethylamine | Radioligand Binding | 3,020 | 5.52 |

Data presented as Ki (inhibition constant) and pKi (-log(Ki)). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of β-Phenylethylamine at TAAR1

| Receptor | Assay Type | Parameter Measured | EC50 (nM) |

| Rat TAAR1 | cAMP Accumulation | cAMP Production | 240 |

| Rat TAAR1 | [3H]-Tyramine Displacement | Radioligand Binding | ~324 (Ki) |

| Human TAAR1 | cAMP Accumulation | cAMP Production | ~55 |

EC50 (half-maximal effective concentration) values from functional assays indicate the concentration of the agonist that provokes a response halfway between the baseline and maximum response.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize phenylethylamine receptor interactions.

Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a labeled radioligand from a receptor.[3]

1. Materials:

-

Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors).

-

Test Compound: Pentyl(1-phenylethyl)amine or other phenylethylamine derivatives.

-

Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

2. Procedure:

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the functional agonism of a test compound at TAAR1 by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.[4]

1. Materials:

-

Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably transfected with the human or rat TAAR1 gene.

-

Cell Culture Medium: Appropriate medium for the cell line, supplemented with serum and antibiotics.

-

Stimulation Buffer: Typically a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test Compound: this compound or other phenylethylamine derivatives.

-

Positive Control: A known TAAR1 agonist (e.g., β-phenylethylamine).

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or BRET-based assays).

2. Procedure:

-

Cell Plating: Seed the TAAR1-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Remove the cell culture medium and pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add varying concentrations of the test compound or positive control to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates using the detection kit and a suitable plate reader.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax (maximum effect) values for the test compound.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visually represent the experimental workflow of a competitive radioligand binding assay and the primary signaling pathway associated with TAAR1 activation.

Caption: Workflow of a competitive radioligand binding assay.

Caption: TAAR1 Gs-protein signaling pathway.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor [biomolther.org]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Conformational Landscape of 2-Phenylethylamine and Its Derivatives: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 2-phenylethylamine (PEA) and its derivatives. PEA is a fundamental structural motif in a vast array of neurotransmitters, hormones, and medicinally active compounds, including dopamine, norepinephrine, and amphetamines.[1][2] Understanding its conformational preferences is paramount for elucidating structure-activity relationships (SAR), designing novel therapeutics, and comprehending its biological function. The flexibility of the ethylamine side chain dictates the spatial arrangement of the crucial amine and phenyl groups, directly influencing receptor binding and pharmacological activity.

Core Conformational States: Gauche vs. Anti

The conformational landscape of 2-phenylethylamine is primarily defined by the rotation about the Cα-Cβ bond of the ethylamine side chain. This rotation gives rise to two principal types of conformers: gauche (folded) and anti (extended).[3][4]

-

Gauche (G) Conformer: In this conformation, the Cβ-N bond is oriented at a dihedral angle of approximately 60° relative to the Cα-Ph bond. In the gas phase and nonpolar solvents, the gauche conformer is often the most stable.[5][6] This stability is attributed to a weak, non-covalent intramolecular interaction between the electron-rich π-system of the aromatic ring and the amino group (an N-H···π interaction).[3][7]

-

Anti (A) Conformer: Here, the ethylamine side chain is in an extended arrangement, with a Cα-Cβ-C-N dihedral angle near 180°.[8] This conformation minimizes steric hindrance but lacks the stabilizing N-H···π interaction. In the solid state and in more polar solvents, the anti conformer can be favored.[9]

Further complexity arises from the rotation of the terminal amino (NH₂) group, leading to multiple distinct low-energy conformers, often designated as GI, GII, AI, AII, etc., in computational and spectroscopic studies.[3][4]

Quantitative Conformational Data

The relative energies and key geometrical parameters of 2-phenylethylamine conformers have been determined through a combination of high-level computational chemistry and experimental spectroscopy.

Table 1: Calculated Relative Energies of 2-Phenylethylamine Conformers

This table summarizes the zero-point corrected electronic energies for the low-energy conformers of PEA, calculated at the MP2/6-311++G(d,p) level of theory. These values represent the intrinsic stability of the conformers in the gas phase.

| Conformer | Configuration | Relative Energy (cm⁻¹) | Relative Energy (kJ/mol) |

| GI | gauche | 0 | 0 |

| GII | gauche | 75 | 0.90 |

| AI | anti | 138 | 1.65 |

| GIII | gauche | 179 | 2.14 |

| AII | anti | 225 | 2.69 |

| (Data sourced from computational studies reported in the literature.[3]) |

Table 2: Key Dihedral Angles of 2-Phenylethylamine Conformers

The defining structural parameters for the primary conformers are the dihedral angles along the ethylamine side chain.

| Conformer | Dihedral Angle (τ C1-Cα-Cβ-N) | Description |

| Gauche (G) | ~60° | Folded conformation |

| Anti (A) | ~180° | Extended conformation |

| (These are idealized angles; actual values from calculations and experiments may vary slightly.[3][8]) |

Table 3: Experimental Rotational and ¹⁴N Quadrupole Coupling Constants

Molecular beam Fourier transform microwave (MB-FTMW) spectroscopy provides highly precise rotational constants for different conformers, allowing for their unambiguous identification in the gas phase.

| Conformer | A (MHz) | B (MHz) | C (MHz) | χaa (MHz) | χbb (MHz) |

| GI | 2919.15 | 933.34 | 794.48 | -2.63 | -1.93 |

| GII | 2949.03 | 924.36 | 787.53 | -2.71 | -1.82 |

| AI | 4363.60 | 664.08 | 614.93 | -4.43 | 2.18 |

| AII | 4402.04 | 661.16 | 612.31 | -4.39 | 2.15 |

| (Data obtained from MB-FTMW spectroscopy experiments.[4]) |

Methodologies for Conformational Analysis

A multi-faceted approach combining computational modeling and various experimental techniques is essential for a thorough conformational analysis.

Experimental Protocols

A. Molecular Beam Fourier Transform Microwave (MB-FTMW) Spectroscopy This high-resolution spectroscopic technique is ideal for studying the intrinsic properties of molecules in a collision-free gas-phase environment.

-

Principle: A gaseous sample is mixed with a carrier gas (e.g., Neon) and expanded adiabatically into a high-vacuum chamber, cooling the molecules to just a few Kelvin. This "freezes" the different conformers present in the gas. The jet-cooled molecules are then subjected to a short, high-power microwave pulse, which polarizes them. The subsequent free induction decay (FID) is detected and Fourier transformed to yield a high-resolution rotational spectrum.

-

Protocol:

-

The 2-phenylethylamine sample is heated to increase its vapor pressure and seeded into a stream of a carrier gas.

-

The gas mixture is expanded through a pulsed nozzle into the vacuum chamber of the spectrometer.

-

The supersonic jet is exposed to a microwave pulse, exciting rotational transitions.

-

The emitted FID signal is recorded in the time domain.

-

Fourier transformation of the FID provides the frequency-domain spectrum.

-

The rotational constants (A, B, C) and, if applicable, nuclear quadrupole coupling constants are extracted from the spectrum and compared with values predicted from computational models to identify the specific conformers present.[6]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy in solution provides crucial information about time-averaged conformations and the dynamics of flexible molecules.

-

Principle: For flexible molecules like PEA, the observed NMR parameters (chemical shifts, coupling constants, NOEs) are a population-weighted average of the parameters for each individual conformer. By analyzing these averaged values, one can deduce the relative populations of the conformers.

-

Key Experiments & Protocols:

-

Vicinal Coupling Constant (³JHH) Analysis: The magnitude of the three-bond coupling constant between the protons on the α and β carbons (Hα-C-C-Hβ) is dependent on the dihedral angle between them, as described by the Karplus equation .[4]

-

Protocol: A high-resolution ¹H NMR spectrum is acquired. The ³JHH coupling constants for the ethylamine fragment are carefully measured. The Karplus equation (J(φ) = Acos²φ + Bcosφ + C) is then used, often in conjunction with computational models, to estimate the dihedral angles and thus the relative populations of the gauche and anti conformers.[6] A larger averaged J-value suggests a higher population of the anti conformer, while a smaller value points to a predominance of the gauche form.

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE measures the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶).

-

Protocol: A 2D NOESY (or 1D selective NOE) experiment is performed. For PEA, a key indicator is the presence or absence of NOEs between the amino protons (or α-protons) and the aromatic protons. A strong NOE between these groups is direct evidence for a folded, gauche-like conformation where these protons are in close spatial proximity.[5] The absence or weakness of such a signal suggests a more extended, anti conformation.

-

-

C. Raman Spectroscopy This vibrational spectroscopy technique can be used to study conformational equilibria in the liquid state.

-

Principle: Different conformers have distinct vibrational modes, leading to unique peaks in the Raman spectrum. The relative intensities of these peaks can be correlated with the populations of the corresponding conformers.

-

Protocol:

-

Raman spectra of liquid PEA are recorded, often as a function of temperature.

-

Computational methods (e.g., DFT) are used to calculate the theoretical Raman spectra for each of the stable conformers (gauche and anti).

-

The experimental spectrum is compared to the calculated spectra. By analyzing the temperature dependence of specific Raman bands assigned to different conformers, the thermodynamic parameters (ΔH, ΔS) for the conformational equilibrium can be determined.

-

D. X-ray Crystallography This technique provides an unambiguous determination of the molecular conformation in the solid, crystalline state.

-

Principle: X-ray diffraction from a single crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and dihedral angles.

-

Protocol:

-

A suitable single crystal of the compound (or a salt thereof) is grown.

-

The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

The diffraction pattern is collected and analyzed to solve the crystal structure.

-

The resulting molecular model reveals the exact conformation adopted by the molecule in the crystal lattice. For example, the crystal structure of 2-phenylethylaminium 4-nitrophenolate monohydrate shows the cation adopts an anti conformation.

-

Computational Chemistry Protocols

Computational modeling is an indispensable partner to experimental studies, providing insights into the energetics and structures of conformers that may be difficult to isolate or characterize experimentally.

-

Principle: Quantum mechanical methods are used to solve the Schrödinger equation for the molecule, yielding its electronic structure, energy, and geometric parameters.

-

Protocol:

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy minima (stable conformers). This often involves rotating key dihedral angles.

-

Geometry Optimization: The geometry of each potential conformer is optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP-D3, or ab initio methods like MP2) and a basis set (e.g., 6-311++G(d,p)).[3][5] The "-D3" indicates the inclusion of dispersion corrections, which are crucial for accurately modeling the N-H···π interaction.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: The energies of the optimized conformers are compared to determine their relative stabilities. For higher accuracy, single-point energy calculations at a more sophisticated level of theory may be performed on the optimized geometries.

-

Visualizations of Key Concepts

The following diagrams illustrate the central concepts in the conformational analysis of 2-phenylethylamine.

Caption: Equilibrium between Gauche and Anti conformers of 2-phenylethylamine.

Caption: Integrated workflow for conformational analysis.

Caption: The stabilizing N-H···π interaction in the gauche conformer.

References

- 1. art.torvergata.it [art.torvergata.it]

- 2. Karplus equation - Wikipedia [en.wikipedia.org]

- 3. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Pentyl(1-phenylethyl)amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Pentyl(1-phenylethyl)amine is a putative novel psychoactive substance. The following protocols are based on established methodologies for the in vivo assessment of related phenethylamine compounds. All animal experiments must be conducted in accordance with relevant national and institutional guidelines for the ethical use of animals in research and after approval by an appropriate Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a substituted phenethylamine. Compounds of this class are known to interact with monoamine neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, often resulting in psychostimulant, entactogenic, or hallucinogenic effects. These application notes provide a comprehensive suite of in vivo protocols to characterize the pharmacological and behavioral profile of this compound in rodent models. The primary objectives of these studies are to determine its stimulant properties, rewarding and reinforcing effects, and potential impact on physiological parameters.

Preclinical In Vivo Assessment Strategy

A tiered approach is recommended for the in vivo evaluation of this compound. This begins with preliminary dose-range finding and acute behavioral assessments, followed by more detailed investigations into its rewarding properties and receptor-level interactions.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vivo assessment of this compound.

Experimental Protocols

Animals

-

Species: Male and female adult (8-12 weeks old) C57BL/6 mice or Sprague-Dawley rats. The choice of species may depend on the specific behavioral assay.

-

Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental protocol.

-

Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week prior to the commencement of any experimental procedures.

Drug Preparation and Administration

-

Compound: this compound hydrochloride or another stable salt form.

-

Vehicle: The compound should be dissolved in a suitable vehicle, such as sterile 0.9% saline or a solution of 5% DMSO, 5% Tween 80, and 90% sterile water. The vehicle should be tested alone as a control.

-

Route of Administration: Intraperitoneal (i.p.) injection is recommended for initial studies due to its higher bioavailability compared to oral administration for many phenethylamines.[1][2][3][4][5] Oral gavage (p.o.) may also be investigated to assess potential for oral activity.

-

Dosage: A dose-range finding study should be conducted to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED). Based on data from related phenylethylamines, a starting range of 1-50 mg/kg could be explored.[6][7][8] For comparison, amphetamine is often tested in the 1-10 mg/kg range.[7]

Dose-Range Finding (DRF) Study

-

Objective: To determine the acute toxicity profile and identify a range of doses for subsequent behavioral experiments.

-

Method:

-

Administer escalating doses of this compound to small groups of animals (n=3-5 per group).

-

Observe animals continuously for the first hour and then at regular intervals for up to 24 hours.

-

Record clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of stereotypy, convulsions, or mortality.

-

The highest dose that does not produce severe adverse effects is considered the MTD. The lowest dose that produces a measurable behavioral effect (e.g., increased locomotion) is the MED.[9][10][11]

-

Locomotor Activity (Open Field Test)

-

Objective: To assess the stimulant or sedative effects of this compound.

-

Apparatus: A square arena (e.g., 40x40x40 cm for mice) equipped with infrared beams or an overhead video tracking system to monitor movement.

-

Method:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer the selected doses of this compound or vehicle.

-

Place the animal in the center of the open field arena and record its activity for 30-60 minutes.

-

Analyze the data for total distance traveled, time spent in the center versus the periphery of the arena, and vertical activity (rearing).

-

Data Presentation: Locomotor Activity

| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) |

| Vehicle | 0 | 35.2 ± 3.1 | 45.8 ± 5.2 | 28.3 ± 3.5 |

| This compound | 5 | 58.9 ± 6.4 | 38.1 ± 4.9 | 45.7 ± 5.1 |

| This compound | 15 | 112.5 ± 10.8 | 25.6 ± 3.1* | 62.1 ± 6.8 |

| This compound | 30 | 85.3 ± 9.2 | 18.9 ± 2.5** | 48.9 ± 5.5 |

*p < 0.05, **p < 0.01 compared to vehicle. (Placeholder data)

Conditioned Place Preference (CPP)

-

Objective: To evaluate the rewarding or aversive properties of this compound.

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Method: This protocol typically consists of three phases over several days.[12][13][14][15]

-

Phase 1: Pre-Conditioning (Baseline Preference; Day 1):

-

Phase 2: Conditioning (Days 2-9):

-

This phase consists of 8 days of conditioning sessions.

-

On alternate days (e.g., Days 2, 4, 6, 8), administer this compound and confine the animal to one of the compartments (the "drug-paired" side) for 30 minutes.

-

On the other days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the animal to the opposite compartment (the "vehicle-paired" side) for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced across animals.

-

-

Phase 3: Post-Conditioning (Test; Day 10):

-

In a drug-free state, allow the animal to freely explore all compartments for 15-20 minutes.

-

Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference and suggests rewarding properties.

-

-

Data Presentation: Conditioned Place Preference

| Treatment Group | Dose (mg/kg, i.p.) | Time in Drug-Paired Side (Pre-Test, s) (Mean ± SEM) | Time in Drug-Paired Side (Post-Test, s) (Mean ± SEM) | Preference Score (Post-Pre, s) (Mean ± SEM) |

| Vehicle | 0 | 445.3 ± 25.1 | 450.1 ± 28.9 | 4.8 ± 10.2 |

| This compound | 5 | 452.8 ± 23.9 | 588.4 ± 35.7 | 135.6 ± 20.5 |

| This compound | 15 | 448.1 ± 26.3 | 710.2 ± 41.2 | 262.1 ± 28.8 |

*p < 0.05, **p < 0.01 compared to vehicle. (Placeholder data)

Physiological Monitoring

-

Objective: To assess the impact of this compound on vital signs.

-

Method:

-

Use non-invasive or minimally invasive techniques to monitor physiological parameters in conscious or anesthetized animals.

-

Parameters to monitor include heart rate, blood pressure, respiratory rate, and core body temperature.

-

Measurements should be taken at baseline and at various time points after drug administration.

-

Data Presentation: Physiological Parameters

| Parameter | Vehicle | This compound (15 mg/kg, i.p.) |

| Heart Rate (bpm) | ||

| Baseline | 450 ± 20 | 455 ± 22 |

| 30 min post-injection | 458 ± 25 | 580 ± 30 |

| 60 min post-injection | 452 ± 23 | 550 ± 28 |

| Body Temperature (°C) | ||

| Baseline | 37.1 ± 0.2 | 37.0 ± 0.2 |

| 30 min post-injection | 37.0 ± 0.2 | 38.5 ± 0.3** |

| 60 min post-injection | 37.1 ± 0.2 | 38.2 ± 0.3* |

*p < 0.05, **p < 0.01 compared to vehicle at the same time point. (Placeholder data)

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

-

Objective: To correlate the time course of drug concentration in plasma and brain with its behavioral effects.

-

Method:

-

Administer a behaviorally active dose of this compound.

-

At various time points post-administration, collect blood and brain tissue samples from separate groups of animals.

-

Analyze the samples using LC-MS/MS to determine the concentration of the parent drug and any major metabolites.

-

Correlate these concentrations with the time course of behavioral effects (e.g., locomotor activity) to establish a PK/PD relationship.[16][17]

-

Signaling Pathways

This compound is hypothesized to act on dopaminergic and serotonergic systems. The diagrams below illustrate the presumed signaling pathways.

Dopaminergic Signaling Pathway

Caption: Hypothesized action on the dopaminergic synapse.

Serotonergic Signaling Pathway

Caption: Hypothesized action on the serotonergic synapse.

Ethical Considerations

All procedures involving animals must be designed to minimize pain and distress. The "3Rs" principle (Replacement, Reduction, and Refinement) should be applied.[18][19][20][21]

-

Replacement: In vitro methods should be considered for preliminary screening where possible.

-

Reduction: The number of animals used should be the minimum required to obtain statistically significant results.

-

Refinement: Procedures should be refined to minimize animal suffering. This includes using appropriate handling techniques, determining humane endpoints, and providing adequate analgesia and anesthesia when necessary.

By following these detailed protocols, researchers can systematically evaluate the in vivo pharmacological profile of novel phenethylamine compounds like this compound, providing crucial data for understanding their potential effects and mechanisms of action.

References

- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. reddit.com [reddit.com]

- 5. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors [mdpi.com]

- 9. nc3rs.org.uk [nc3rs.org.uk]

- 10. criver.com [criver.com]

- 11. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 12. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 13. scispace.com [scispace.com]

- 14. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 16. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. forskningsetikk.no [forskningsetikk.no]

- 19. animal-journal.eu [animal-journal.eu]

- 20. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]

Application Notes and Protocols: Optimal Dosage and Administration Routes for Caffeine in Rodents

As a large language model, I cannot provide information on the optimal dosage and administration routes for Pentyl(1-phenylethyl)amine in rodents. The dissemination of protocols for novel psychoactive substances carries significant public safety risks.

However, I can generate the requested Application Notes and Protocols for a well-established and thoroughly researched compound to demonstrate the desired format and content structure. A suitable and safe alternative is Caffeine , a widely studied central nervous system stimulant. This will allow for a comprehensive and safe demonstration of data presentation, experimental protocols, and visualization.

These notes provide a comprehensive overview of the optimal dosage and administration routes for caffeine in rodent models, intended for researchers, scientists, and drug development professionals.

Introduction

Caffeine, a methylxanthine alkaloid, is one of the most widely consumed psychoactive substances globally. In preclinical research, it is extensively used to model various physiological and behavioral effects, including stimulation of the central nervous system, anxiety, and effects on sleep-wake cycles. The choice of dosage and administration route is critical for achieving reproducible and relevant experimental outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data for caffeine administration in rodents, compiled from various studies.

Table 1: Common Caffeine Dosages and Their Effects in Rodents

| Dosage Range (mg/kg) | Administration Route | Rodent Model | Observed Effects |

| 1 - 10 | IP, PO, SC | Mouse, Rat | Increased locomotor activity, enhanced cognitive function |

| 10 - 30 | IP, PO, SC | Mouse, Rat | Anxiogenic-like effects, further increase in locomotion |

| 30 - 100 | IP, PO | Mouse, Rat | Seizures, stereotyped behavior |

| > 150 | IP, PO | Mouse, Rat | Lethality (LD50 varies) |

IP: Intraperitoneal; PO: Per os (Oral); SC: Subcutaneous

Table 2: Pharmacokinetic Parameters of Caffeine in Rats

| Administration Route | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Bioavailability (%) |

| Intravenous (IV) | ~0.08 | ~15 | ~1.5 - 2.5 | 100 |

| Intraperitoneal (IP) | ~0.25 | ~12 | ~1.5 - 2.5 | ~90-100 |

| Oral (PO) | ~0.5 - 1.0 | ~8 - 10 | ~1.5 - 2.5 | ~90-100 |

| Subcutaneous (SC) | ~0.5 | ~10 | ~1.5 - 2.5 | ~90-100 |

Data are approximate and can vary based on rodent strain, sex, and specific experimental conditions.

Experimental Protocols

Below are detailed methodologies for common caffeine administration routes in rodents.

3.1. Intraperitoneal (IP) Injection

-

Preparation: Dissolve caffeine (e.g., caffeine anhydrous) in sterile saline (0.9% NaCl). Gentle warming and vortexing can aid dissolution. A common stock concentration is 1-10 mg/mL.

-

Dosage Calculation: Calculate the required volume based on the animal's body weight and the desired dose (mg/kg). The injection volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.

-

Administration:

-

Restrain the rodent appropriately. For rats, manual restraint is common. For mice, scruffing is effective.

-

Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert a 25-27 gauge needle at a 15-20 degree angle.

-

Aspirate slightly to ensure no blood or urine is drawn, then inject the solution smoothly.

-

3.2. Oral Gavage (PO)

-

Preparation: Prepare the caffeine solution as described for IP injection. Water can also be used as a vehicle.

-

Dosage Calculation: Calculate the required volume based on the animal's body weight.

-

Administration:

-

Use a proper-sized, ball-tipped gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

-

Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Administer the solution slowly to prevent regurgitation or aspiration.

-

3.3. Subcutaneous (SC) Injection

-

Preparation: Prepare the caffeine solution as for IP injection.

-

Dosage Calculation: Calculate the injection volume.

-

Administration:

-

Lift the loose skin over the back or flank to form a "tent".

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

-

Aspirate to check for blood, then inject the solution. A small bleb will form under the skin.

-

Visualizations

Diagram 1: Caffeine's Primary Mechanism of Action

Caption: Antagonism of adenosine receptors by caffeine.

Diagram 2: Experimental Workflow for Behavioral Assessment

Caption: Workflow for assessing caffeine's behavioral effects.

Application Notes and Protocols for the Detection and Quantification of Pentyl(1-phenylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of Pentyl(1-phenylethyl)amine, a substituted phenethylamine. The methods described are based on established analytical techniques for novel psychoactive substances (NPS) and related compounds. While specific performance data for this compound is not widely available in the literature, the protocols provided herein are adapted from validated methods for similar analytes and represent a strong starting point for method development and validation.

Introduction

This compound, also known as N-pentyl-α-methylbenzylamine, belongs to the broad class of phenethylamines, many of which are recognized as novel psychoactive substances (NPS). As new derivatives are synthesized, robust and reliable analytical methods are crucial for their identification and quantification in various matrices, including forensic samples and biological fluids. This document outlines protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two powerful techniques for the analysis of such compounds.

Analytical Methods Overview

The primary analytical approaches for the identification and quantification of this compound are GC-MS and LC-MS/MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile compounds. For primary and secondary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, often without the need for derivatization, making it suitable for complex matrices like urine and plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the analysis of this compound in a seized powder or after extraction from a biological matrix. Derivatization with trifluoroacetic anhydride (TFAA) is included to improve chromatographic performance.

Experimental Protocol: GC-MS

1. Sample Preparation (from a powder sample):

- Accurately weigh approximately 10 mg of the homogenized powder sample.

- Dissolve the sample in 10 mL of methanol to create a 1 mg/mL stock solution.

- Vortex the solution until the sample is fully dissolved.

- Prepare a working solution by diluting the stock solution with methanol to a concentration of 10 µg/mL.

2. Sample Preparation (from a urine sample):

- To 1 mL of urine, add an appropriate internal standard (e.g., deuterated analogue).

- Add 500 µL of 5.0 N aqueous NaOH and 750 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate).

- Vortex for 15 seconds and centrifuge at 3000 rpm for 5 minutes.

- Transfer the upper organic layer to a clean glass test tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

- Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

3. Derivatization:

- To the dried extract or an aliquot of the working solution, add 50 µL of trifluoroacetic anhydride (TFAA).

- Cap the vial and heat at 70°C for 20 minutes.

- Allow the vial to cool to room temperature.

- Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)

- Mass Spectrometer: Agilent 5977A MSD (or equivalent)

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

- Injector Temperature: 280°C

- Injection Volume: 1 µL (split or splitless, depending on concentration)

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute

- Ramp: 15°C/min to 280°C

- Hold: 5 minutes at 280°C

- Carrier Gas: Helium at a constant flow of 1.2 mL/min

- MSD Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Range: 40-550 amu

Expected Mass Spectrum Fragmentation

The mass spectrum of the trifluoroacetyl derivative of this compound is expected to show characteristic fragments. Based on the fragmentation of similar N-alkylated phenethylamines, the following key ions are anticipated:

-

Molecular Ion (M+): The molecular ion may be weak or absent.

-

Base Peak: A prominent peak resulting from the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. For the TFA derivative, this would likely be [CH(CH₃)N(TFA)C₅H₁₁]⁺.

-

Other Fragments: Ions corresponding to the loss of the pentyl group, the trifluoroacetyl group, and fragments from the phenyl ring (e.g., m/z 77, 91, 105). The base peak for the underivatized 1-phenylethylamine is m/z 106, resulting from the loss of a methyl group[1].

Quantitative Data (Estimated)

The following table summarizes the estimated quantitative performance of the GC-MS method. These values are based on typical performance for the analysis of phenethylamines and would require experimental validation for this compound.[2][3]

| Parameter | Expected Value |

| Limit of Detection (LOD) | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL |

| Linearity (R²) | > 0.99 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 80 - 120% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as urine or plasma. This method does not require derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Urine):

- Centrifuge the urine sample at 4000 rpm for 10 minutes.

- Take 100 µL of the supernatant and add an appropriate internal standard.

- Dilute with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

- Vortex and inject into the LC-MS/MS system. For higher sensitivity, a solid-phase extraction (SPE) can be employed.

2. Solid-Phase Extraction (SPE) for Urine/Plasma:

- Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).

- Load 1 mL of the pre-treated sample (urine or plasma with internal standard).

- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

- Dry the cartridge under vacuum for 5 minutes.

- Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters:

- Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)